N-octyldodecan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-octyldodecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides . One common method is the nucleophilic substitution reaction where an alkyl halide reacts with ammonia or a primary amine to form the desired amine . For example: [ \text{R-X} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HX} ] where R represents the long alkyl chain and X is the halide.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of high-pressure reactors and catalysts to enhance the reaction rate and yield . The process often includes purification steps like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-octyldodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or amides under specific conditions.
Reduction: Reduction reactions can convert the amine to corresponding hydrocarbons or other reduced forms.
Substitution: The amine can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution can produce various alkylated derivatives .
Scientific Research Applications
N-octyldodecan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-octyldodecan-1-amine involves its interaction with biological membranes and proteins. The long hydrophobic chain allows it to embed within lipid bilayers, affecting membrane fluidity and permeability . It can also interact with proteins, potentially altering their structure and function . These interactions are crucial for its applications in drug delivery and membrane studies.
Comparison with Similar Compounds
N-dodecylamine: Similar in structure but with a shorter alkyl chain.
N-hexadecylamine: Has a longer alkyl chain, leading to different physical properties.
N-octylamine: Much shorter chain, resulting in different solubility and reactivity.
Uniqueness: N-octyldodecan-1-amine’s unique combination of a long hydrophobic chain and an amine group makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments . Its balance of hydrophobicity and reactivity distinguishes it from other fatty amines.
Properties
CAS No. |
85075-89-4 |
---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-octyldodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-12-13-14-16-18-20-21-19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
VHZRRQKKHDNLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCCCCC |
Origin of Product |
United States |
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